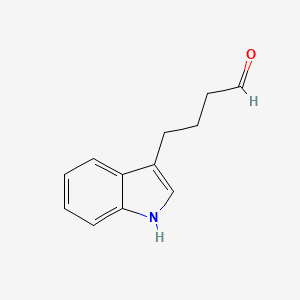

4-(1H-Indol-3-YL)butanal

描述

Structure

3D Structure

属性

IUPAC Name |

4-(1H-indol-3-yl)butanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-8-4-3-5-10-9-13-12-7-2-1-6-11(10)12/h1-2,6-9,13H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWJKXCTSJPXSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 1h Indol 3 Yl Butanal

Comprehensive Analysis of Aldehyde Group Derivatizations

The aldehyde functional group in 4-(1H-indol-3-yl)butanal is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. This reactivity is the basis for a wide range of derivatization reactions.

Nucleophilic Addition Reactions and Condensation Processes

Nucleophilic addition is a fundamental reaction of aldehydes. The addition of a nucleophile to the carbonyl carbon is often followed by the elimination of a water molecule, leading to a condensation product.

The reaction of this compound with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives yields imines, oximes, and hydrazones, respectively. These reactions proceed through a nucleophilic addition to the carbonyl group, forming a carbinolamine intermediate, which then dehydrates to form the C=N double bond.

Imines (Schiff Bases): The condensation of this compound with primary amines is expected to form the corresponding N-substituted imines. The reaction is typically catalyzed by acid and involves the removal of water to drive the equilibrium towards the product. redalyc.orgnih.govbeilstein-journals.org

Oximes: Treatment of this compound with hydroxylamine (NH₂OH) would yield the corresponding oxime. wikipedia.orgnih.govmdpi.comorganic-chemistry.org This reaction is a reliable method for the characterization and derivatization of aldehydes. wikipedia.org The resulting oximes can exist as syn and anti isomers.

Hydrazones: this compound can react with hydrazine and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. While direct synthesis from the butanal is not extensively documented, related indole-3-butyric acid-based hydrazones have been synthesized and characterized. nih.gov This suggests that the butanal precursor would readily undergo similar condensation reactions.

| Reactant | Product | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | Acid catalyst, removal of water |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic conditions |

| Hydrazine (H₂N-NHR) | Hydrazone | Mildly acidic conditions |

Aldol (B89426) Condensation: As an aldehyde with α-hydrogens, this compound can undergo a self-condensation reaction in the presence of a base to form a β-hydroxy aldehyde (an aldol addition product). wikipedia.orgmasterorganicchemistry.com Subsequent dehydration of this intermediate would lead to an α,β-unsaturated aldehyde (an aldol condensation product). masterorganicchemistry.comlibretexts.org In a crossed aldol condensation, this compound can act as either the nucleophilic enolate component (after deprotonation at the α-carbon) or as the electrophilic carbonyl component reacting with another enolizable aldehyde or ketone. masterorganicchemistry.comnih.govresearchgate.net

Knoevenagel Condensation: this compound can serve as the carbonyl component in the Knoevenagel condensation. acgpubs.org This reaction involves the condensation with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate, malononitrile) in the presence of a weak base catalyst, such as piperidine (B6355638) or pyridine. acgpubs.orgresearchgate.netacgpubs.orgresearchgate.netnih.gov The product is typically an α,β-unsaturated compound. The reactivity of indole-3-carboxaldehyde (B46971) in Knoevenagel condensations suggests that this compound would behave similarly. acgpubs.org

| Reaction | Reactant(s) | Typical Product | Catalyst |

|---|---|---|---|

| Aldol Self-Condensation | 2 x this compound | α,β-unsaturated aldehyde | Base (e.g., NaOH) |

| Knoevenagel Condensation | This compound + Active Methylene Compound | α,β-unsaturated dicarbonyl or cyano compound | Weak base (e.g., piperidine) |

Selective Oxidation and Reduction Reactions

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol or a saturated alkane.

Oxidation to Carboxylic Acids: The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(1H-indol-3-yl)butanoic acid. A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, or milder reagents like Tollens' reagent. mycbseguide.comdoubtnut.comijiset.comyoutube.comaskfilo.com The choice of reagent can be critical to avoid oxidation of the indole (B1671886) ring.

Oxidation to Esters: While direct oxidation of an aldehyde to an ester is less common, it can be achieved under specific conditions. A more conventional approach involves a two-step process: oxidation of the aldehyde to the carboxylic acid, followed by esterification with an alcohol in the presence of an acid catalyst (Fischer esterification). researchgate.netfao.org

Reduction to Alcohols: The aldehyde group can be selectively reduced to a primary alcohol, 4-(1H-indol-3-yl)butan-1-ol, using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation with reagents like platinum oxide (PtO₂) or Raney nickel can also be employed.

Reduction to Saturated Analogues: Complete reduction of the aldehyde group to a methyl group, yielding 4-(1H-indol-3-yl)butane, can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. The Clemmensen reduction utilizes amalgamated zinc and hydrochloric acid. Catalytic hydrogenation under more forcing conditions can also achieve this transformation. researchgate.net

| Transformation | Product | Typical Reagents |

|---|---|---|

| Oxidation | 4-(1H-indol-3-yl)butanoic acid | KMnO₄, K₂Cr₂O₇/H⁺, Tollens' reagent |

| Reduction to Alcohol | 4-(1H-indol-3-yl)butan-1-ol | NaBH₄, LiAlH₄, Catalytic Hydrogenation (e.g., H₂/Pd) |

| Reduction to Alkane | 4-(1H-indol-3-yl)butane | Wolff-Kishner (H₂NNH₂, KOH), Clemmensen (Zn(Hg), HCl) |

Investigation of Indole Ring System Reactivity

The indole ring is a privileged scaffold in organic chemistry, known for its distinct reactivity patterns. The presence of the butanal side chain at the C3 position influences the regioselectivity and reactivity of the heterocyclic core.

Electrophilic Aromatic Substitution on the Indole Nucleus

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. The pyrrole (B145914) ring is significantly more reactive than the benzene (B151609) ring. For 3-substituted indoles, such as this compound, electrophilic attack predominantly occurs at the C2 position, as the C3 position is already substituted. The butanal side chain, being weakly electron-donating, does not significantly alter this inherent reactivity.

Common electrophilic substitution reactions applicable to the indole nucleus of this compound include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce a halogen atom at the C2 position.

Nitration: Under carefully controlled conditions, nitrating agents can introduce a nitro group, typically at the C2 position.

Sulfonation: Reaction with sulfur trioxide-pyridine complex can lead to the formation of a sulfonic acid derivative at the C2 position.

Friedel-Crafts Reactions: Acylation and alkylation reactions, catalyzed by Lewis acids, would also be directed to the C2 position, provided the aldehyde group on the side chain is protected or unreactive under the reaction conditions.

The general mechanism for electrophilic aromatic substitution on the indole ring of this compound at the C2 position is depicted below:

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Reactivity Towards Electrophiles | Rationale |

| C2 | High | Most electron-rich and sterically accessible position for electrophilic attack in a 3-substituted indole. |

| N1 | Moderate | Can undergo electrophilic attack, but reactions are often reversible. |

| C4-C7 (Benzene Ring) | Low | Less electron-rich than the pyrrole ring and generally require harsher conditions for substitution. |

Exploration of N-H Acidity and Anion Chemistry of Indole in this compound

The N-H proton of the indole ring is weakly acidic, with a pKa value typically in the range of 16-17 in dimethyl sulfoxide (B87167) (DMSO). The butanal side chain is not expected to significantly alter this acidity. Deprotonation of the indole nitrogen can be achieved using strong bases such as sodium hydride (NaH), Grignard reagents, or organolithium reagents to form the corresponding indolyl anion.

This indolyl anion is a potent nucleophile and can participate in a variety of reactions, including:

N-Alkylation: Reaction with alkyl halides to introduce a substituent on the nitrogen atom.

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acylindoles.

N-Sulfonylation: Reaction with sulfonyl chlorides to yield N-sulfonylindoles.

The formation and subsequent reaction of the indolyl anion of this compound would require careful selection of reagents to avoid unwanted reactions at the aldehyde functionality. Protection of the aldehyde group, for instance as an acetal, may be necessary for certain transformations.

Site-Selective Functionalization at C2 and C7 Positions

While electrophilic substitution typically favors the C2 position in 3-substituted indoles, achieving site-selective functionalization at other positions, particularly C2 and C7, often requires the use of directing groups.

For this compound, the aldehyde group on the side chain is generally not considered a directing group for C-H activation on the indole ring. To achieve selective functionalization at the C2 or C7 positions, one would typically need to first modify the indole nitrogen with a suitable directing group.

C2-Functionalization: Directed ortho-metalation strategies can be employed. For instance, after N-protection with a suitable group, deprotonation at the C2 position with a strong base like n-butyllithium can be followed by quenching with an electrophile.

C7-Functionalization: Functionalization at the C7 position is more challenging due to its lower reactivity. rsc.orgresearchgate.net The use of specific directing groups on the indole nitrogen that can coordinate to a transition metal catalyst is a common strategy to direct C-H activation to the C7 position. rsc.orgresearchgate.net For this compound, this would involve a multi-step sequence: protection of the aldehyde, introduction of a directing group at the N1 position, the directed C-H functionalization reaction, and subsequent removal of the directing group and deprotection of the aldehyde.

Table 2: Strategies for Site-Selective Functionalization

| Position | Strategy | Example of Reagents/Conditions |

| C2 | Directed ortho-metalation | 1. N-protection (e.g., with a silyl (B83357) group) 2. Deprotonation with n-BuLi 3. Quenching with an electrophile |

| C7 | Directing group-assisted C-H activation | 1. N-protection with a directing group (e.g., picolinamide) 2. Transition metal-catalyzed reaction (e.g., with a palladium or rhodium catalyst) |

Intramolecular Cyclization and Rearrangement Reactions

The presence of both a nucleophilic indole ring and an electrophilic aldehyde group within the same molecule makes this compound a prime candidate for intramolecular reactions, leading to the formation of new ring systems.

Formation of Polycyclic Indole Frameworks

Under acidic or basic conditions, this compound can undergo intramolecular cyclization.

Acid-Catalyzed Cyclization (Pictet-Spengler type reaction): In the presence of a Brønsted or Lewis acid, the aldehyde group can be activated towards nucleophilic attack by the electron-rich C2 position of the indole ring. This would lead to the formation of a six-membered ring, resulting in a tetracyclic tetrahydro-γ-carboline derivative. The reaction proceeds through an initial cyclization to form a spiroindolenine intermediate, which then rearranges.

Base-Catalyzed Cyclization: While less common for this specific substrate, base-catalyzed intramolecular aldol-type reactions could potentially occur, though they are less favored than the acid-catalyzed pathway.

These cyclization reactions are powerful methods for the construction of complex, polycyclic indole alkaloids and related structures.

Skeletal Rearrangements and Structural Modifications

Beyond simple cyclization, the intermediates formed during the reactions of this compound can potentially undergo skeletal rearrangements. For instance, under certain acidic conditions, Wagner-Meerwein type rearrangements could occur in the carbocation intermediates formed during cyclization, leading to structurally diverse products.

Furthermore, the initial cyclized products can be subjected to further transformations. For example, the tetrahydro-γ-carboline formed via acid-catalyzed cyclization can be oxidized to the corresponding aromatic γ-carboline.

The specific outcome of these intramolecular reactions and rearrangements is highly dependent on the reaction conditions, including the nature of the catalyst, the solvent, and the temperature. Careful control of these parameters can allow for the selective synthesis of a variety of complex indole-based polycyclic frameworks.

Heterocyclic Annulation Strategies Utilizing this compound as a Precursor

The unique structural characteristics of this compound, which include a nucleophilic indole ring and an electrophilic aldehyde functional group connected by a flexible butyl chain, make it a versatile precursor for the synthesis of various fused heterocyclic systems. The inherent reactivity of both the indole nucleus and the aldehyde moiety can be strategically exploited in intramolecular cyclization reactions to construct novel polycyclic frameworks. These annulation strategies are of significant interest in medicinal and synthetic chemistry due to the prevalence of such scaffolds in biologically active compounds.

Synthesis of Novel Pyranoindole and Furoindole Systems

The construction of pyran and furan (B31954) rings fused to the indole core, known as pyranoindoles and furoindoles respectively, can be envisioned through intramolecular cyclization of this compound. These reactions typically involve the nucleophilic attack of the indole ring onto the electrophilic aldehyde carbon.

Pyranoindole Synthesis:

The formation of a pyrano[4,3-b]indole system can be hypothetically achieved through an acid-catalyzed intramolecular Prins-type cyclization. In this proposed pathway, protonation of the butanal carbonyl group enhances its electrophilicity, facilitating a nucleophilic attack from the C4 position of the indole ring. This type of reaction is analogous to the Friedel-Crafts alkylation. The subsequent trapping of the resulting cation by an internal or external nucleophile, followed by dehydration, would lead to the formation of the fused pyran ring. The regioselectivity of the initial attack (C2 vs. C4) would be a critical factor, with the C4 position being less commonly involved in such cyclizations compared to the more nucleophilic C2 position.

An alternative and more plausible pathway to a pyrano[3,4-b]indole would involve an intramolecular cyclization targeting the C2 position of the indole. Under acidic conditions, the aldehyde can cyclize onto the C2 position of the indole ring to form a six-membered pyran ring. This type of cyclization is a well-established strategy in indole chemistry. The reaction would proceed through the formation of a hydroxylated intermediate, which upon acid-catalyzed dehydration, would yield the final pyranoindole structure.

Furoindole Synthesis:

The synthesis of furo[3,4-b]indole systems from this compound is less direct. A potential strategy could involve an initial intramolecular aldol-type reaction. Under basic conditions, an enolate could be formed at the alpha-carbon of the butanal, which could then attack the C2 position of the indole ring. However, this is not a typical reaction for an unsubstituted indole C2 position. A more feasible approach might involve a preliminary modification of the butanal side chain, for instance, by introducing a leaving group on the beta- or gamma-position, to facilitate an intramolecular substitution reaction with the indole nitrogen or C2-position.

A hypothetical pathway could involve an initial oxidation of the aldehyde to a carboxylic acid, followed by an intramolecular Friedel-Crafts acylation. This would lead to a ketone, which could then be subjected to reactions to form the furan ring. While not a direct use of the butanal, it highlights a potential transformation pathway.

| Product Class | General Structure | Synthetic Strategy | Key Intermediates |

| Pyrano[3,4-b]indole | A six-membered oxygen-containing ring fused to the 3 and 4 positions of the indole. | Intramolecular acid-catalyzed cyclization (Friedel-Crafts type alkylation). | Carbocation intermediate at C3a. |

| Furo[3,4-b]indole | A five-membered oxygen-containing ring fused to the 3 and 4 positions of the indole. | Multi-step synthesis potentially involving oxidation and intramolecular acylation. | Indole-3-butanoic acid, cyclic ketone. |

Construction of Quinoline (B57606) and Isoquinoline (B145761) Derivatives

The synthesis of nitrogen-containing heterocyclic systems such as quinolines and isoquinolines fused to the indole core represents a significant synthetic challenge. Established methods for the synthesis of these heterocycles can be conceptually adapted for use with this compound, likely requiring its prior conversion to a more suitable intermediate.

Quinoline Derivatives:

The construction of a quinoline ring fused to the indole nucleus, creating an indoloquinoline system, could be approached through modifications of classical quinoline syntheses such as the Combes or Doebner-von Miller reactions. These reactions typically involve the condensation of anilines with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds, respectively.

In a hypothetical scenario, the indole nucleus of this compound could be envisioned to act as the "aniline" component. For a Combes-type synthesis, the butanal could first be reacted with a β-diketone under acidic conditions. The challenge would lie in controlling the reactivity of the indole ring and preventing unwanted side reactions. A more plausible approach would involve the initial reduction of the indole ring to an indoline (B122111), which would then behave more like a traditional substituted aniline (B41778) in these cyclization reactions.

Isoquinoline Derivatives:

The synthesis of isoquinoline derivatives from this compound is conceptually challenging as it would require the introduction of an additional carbon and nitrogen atom to form the isoquinoline core. Classical isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions start from phenethylamines or their derivatives.

A potential, albeit multi-step, pathway could involve the transformation of the butanal side chain. For instance, the aldehyde could be converted to an amine via reductive amination, and the resulting amine could then be acylated. The resulting N-acyl tryptamine (B22526) derivative could then be subjected to a Bischler-Napieralski type cyclization. This, however, would lead to a β-carboline, a class of indole alkaloids, rather than a true isoquinoline fused to the indole benzene ring.

A more direct, yet still hypothetical, approach could be based on a modification of the Pomeranz-Fritsch reaction. This would necessitate the conversion of the butanal into a suitable Schiff base, which could then undergo acid-catalyzed cyclization. The feasibility of such a reaction involving the indole nucleus would be highly dependent on the reaction conditions and the stability of the intermediates.

| Product Class | General Structure | Potential Synthetic Strategy (Modified) | Required Precursor Modification |

| Indoloquinoline | A quinoline ring system fused to the indole core. | Combes or Doebner-von Miller reaction. | Reduction of the indole to an indoline to mimic aniline reactivity. |

| Indoloisoquinoline | An isoquinoline ring system fused to the indole core. | Bischler-Napieralski or Pomeranz-Fritsch reaction. | Transformation of the butanal side chain into a suitable N-acyl-β-arylethylamine or Schiff base. |

Exploration of Biological Activities and Molecular Mechanisms Associated with 4 1h Indol 3 Yl Butanal and Its Analogues Excluding Clinical Data

In Vitro Biological Screening Methodologies

The biological activities of indole (B1671886) derivatives are investigated through a variety of in vitro screening techniques designed to assess their interactions with specific molecular targets and their effects on cellular processes.

Enzyme inhibition assays are fundamental in identifying the potential therapeutic effects of new compounds. For indole analogues, these studies have revealed inhibitory activity against a range of enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition : These enzymes are key targets in the management of Alzheimer's disease. nih.gov The inhibitory potential of indole compounds against AChE and BChE is often evaluated using spectrophotometric methods, which measure the enzymatic hydrolysis of a substrate that produces a colored product.

α-Glucosidase Inhibition : As a target for type 2 diabetes, α-glucosidase activity is assessed to find compounds that can control blood sugar levels. nih.gov Assays typically monitor the enzyme's ability to cleave a chromogenic substrate, with the reduction in color intensity indicating inhibition.

β-Ketoacyl-ACP Synthase (FabH) Inhibition : In the search for new antibacterial agents, enzymes like FabH from Escherichia coli are critical targets. The inhibitory activity of indole diketopiperazine alkaloids has been investigated, suggesting these compounds could disrupt bacterial fatty acid synthesis. frontiersin.org

Other Enzymes : Indole derivatives have also been screened against enzymes such as urease and lipoxygenase (LOX), indicating their broad potential as enzyme inhibitors. nih.gov

The general principle of these assays involves incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of product formation is measured, and the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50) is determined.

Table 1: Examples of Enzyme Inhibition by Indole Analogues

| Compound Class | Target Enzyme | Significance | Reference |

|---|---|---|---|

| Azinane-triazole derivatives | AChE, BChE, α-glucosidase, Urease | Alzheimer's Disease, Diabetes | nih.gov |

| Indole diketopiperazines | E. coli FabH | Antibacterial Agents | frontiersin.org |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives | (p)ppGpp synthetase (Rel) | Antibacterial Agents | nih.gov |

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for a specific receptor, which is often the first step in understanding its mechanism of action. merckmillipore.comcreative-biolabs.com These assays typically involve a competitive binding format where the test compound competes with a known radiolabeled or fluorescently tagged ligand for binding to the receptor. merckmillipore.com

Dopamine and Serotonin Receptors : Certain indole derivatives have been evaluated as ligands for dopamine (D4) and serotonin (5-HT1A, 5-HT2A) receptors, which are implicated in various neurological and psychiatric disorders. nih.govnih.gov In these assays, membrane preparations from cells expressing the receptor of interest are incubated with a constant concentration of a radioligand and varying concentrations of the test compound. The amount of bound radioactivity is measured to determine the test compound's inhibitory constant (Ki), a measure of its binding affinity. nih.gov

Nuclear Receptors (NR4A1 and NR4A2) : Bis-indole derivatives have been identified as ligands for the nuclear receptors NR4A1 and NR4A2, which are involved in cancer. mdpi.com Fluorescence quenching assays are used to measure the direct binding of these compounds to the ligand-binding domains (LBDs) of the receptors. The dissociation constant (KD) is then calculated to quantify binding affinity. mdpi.com

HIV-1 Glycoprotein gp41 : Indole-based compounds have been developed as HIV-1 fusion inhibitors that target the transmembrane glycoprotein gp41. nih.govnih.gov Binding affinity (KI) to the hydrophobic pocket of this protein is a key parameter evaluated during the development of these inhibitors. nih.govacs.org

Cellular assays provide a more complex biological context to evaluate a compound's effect on cell behavior and signaling pathways.

Cytotoxicity Assays : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess the effect of compounds on cell viability. acs.org This colorimetric assay measures the metabolic activity of cells, which is generally correlated with cell number. It has been used to evaluate the cytotoxicity of various indole derivatives, including 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles in hepatocarcinoma cells. acs.orgmdpi.com

Antiviral Assays : For indole-based HIV-1 inhibitors, cell-cell fusion assays and viral replication assays are critical. These assays measure the compound's ability to prevent the fusion of HIV-infected cells with uninfected cells and to inhibit the replication of the live virus, respectively. nih.govnih.gov The half-maximal effective concentration (EC50) is determined from these experiments. nih.govacs.org

Gene Expression and Transactivation Assays : To study the effect of ligands on nuclear receptor activity, reporter gene assays are employed. For instance, glioblastoma cells can be transfected with a construct containing the ligand-binding domain of NR4A1 or NR4A2 fused to a GAL4 DNA-binding domain, along with a luciferase reporter gene. A decrease in luciferase activity in the presence of an indole compound indicates its role as an inverse agonist. mdpi.com

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of an indole analogue, researchers can identify key molecular features required for biological activity.

HIV-1 Fusion Inhibitors : For indole-based HIV-1 fusion inhibitors targeting gp41, SAR studies have defined the importance of shape, contact surface area, and molecular properties. nih.govnih.gov For example, studies on bisindole compounds revealed that specific substitutions on the indole rings and the nature of the linker connecting them significantly impact binding affinity and antiviral potency. nih.govacs.org An amphipathic character was found to be a requirement for activity in cellular assays. nih.govnih.gov

Antimicrobial Agents : In the case of indole diketopiperazine alkaloids, SAR analysis has shown that the entire molecular skeleton, comprising both the indole and diketopiperazine cores, is important for antimicrobial activity. frontiersin.org Modifications to this skeleton can be explored to enhance potency. frontiersin.org For 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, substitutions on the indole ring, such as iodination at the 5-position, led to potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Dopamine D4 Receptor Ligands : For indolin-2-one derivatives, SAR studies indicated that the nature of the substituent on the piperazinylbutyl side chain is critical for affinity and selectivity towards the D4 receptor. A 4-hydroxybenzyl group resulted in a compound with remarkable affinity (Ki value of 0.5 nM). nih.gov

Table 2: Key SAR Findings for Indole Analogues

| Compound Series | Key Structural Features for Activity | Target | Reference |

|---|---|---|---|

| Bisindole HIV-1 Inhibitors | Amphipathic nature; specific substitutions on indole rings (e.g., 6-6' linkage, 3,3'-substitutions) | HIV-1 gp41 | nih.govacs.org |

| Indole Diketopiperazines | Intact indole and diketopiperazine skeleton | Bacterial FabH | frontiersin.org |

| Indolin-2-one Derivatives | 4-hydroxybenzyl substitution on piperazinylbutyl side chain | Dopamine D4 Receptor | nih.gov |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-ones | Halogen substitution (e.g., 5-iodo) on the indole ring | MRSA | nih.gov |

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanism of a compound involves identifying its direct binding partners and the downstream consequences of this interaction.

Identifying the specific protein targets of a bioactive compound is a critical step in elucidating its mechanism of action.

Direct Target Identification : For many indole analogues, the protein target is known or hypothesized early in the discovery process. For example, indole-based HIV inhibitors were specifically designed to bind to the hydrophobic pocket of gp41. nih.govnih.gov Similarly, various indole derivatives were synthesized and tested for their ability to bind to specific G protein-coupled receptors like serotonin and dopamine receptors, or nuclear receptors like NR4A1/2. nih.govnih.govmdpi.com Molecular docking studies are often used to predict and rationalize the binding mode of these ligands within the target's binding site. frontiersin.orgnih.gov These studies have shown, for instance, that the interaction between indole ligands and serotonin receptors often involves a salt bridge with a conserved aspartate residue (Asp 3.32) and hydrophobic interactions with the receptor cavity. nih.gov

Unbiased Target Identification : For compounds with unknown targets, or to identify off-targets, unbiased approaches are necessary. One such strategy involves chemical proteomics. This can be achieved by synthesizing a derivative of the compound of interest—in this case, an analogue of 4-(1H-indol-3-yl)butanal—that incorporates a reactive or "taggable" group, such as an alkyne or azide. nih.gov Cells or cell lysates are treated with this tagged probe, which then covalently binds to its protein targets. Using "click chemistry," a reporter molecule like biotin can be attached to the probe. nih.gov The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry. nih.gov This approach has been successfully used to identify the protein targets of other reactive aldehydes like 4-hydroxynonenal (HNE), revealing targets involved in stress signaling, such as heat shock proteins. nih.govnih.govmdpi.com Given the aldehyde functionality of this compound, this methodology represents a powerful approach to identify its protein interaction partners.

Unraveling the Biological Intricacies of this compound and its Chemical Cousins

A deep dive into the molecular-level interactions and systemic effects of the indole compound this compound and its related analogues reveals a complex landscape of biological activity. While direct research on this compound is limited, studies on structurally similar indole compounds, such as indole-3-aldehyde and indole-3-carbinol, provide significant insights into the potential molecular mechanisms and physiological impacts of this class of molecules. This article explores the preclinical evidence, focusing on the perturbation of signal transduction pathways, modulation of endogenous biological processes, and in vivo findings in animal models.

Perturbed Signal Transduction Pathways: A Cascade of Molecular Events

The bioactivity of indole compounds is often rooted in their ability to interact with and modulate key signaling pathways within the cell. Analogues of this compound have been shown to influence several critical signaling cascades, including those governed by the Aryl Hydrocarbon Receptor (AhR), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinases (MAPK).

One of the prominent mechanisms involves the activation of the Aryl Hydrocarbon Receptor (AhR). For instance, a close analogue, indole-3-aldehyde, has been demonstrated to reduce inflammatory responses in experimental colitis models, a process partially mediated through AhR activation. The binding of indole compounds to AhR can initiate a cascade of downstream events, influencing gene expression related to inflammation and immune responses.

Furthermore, the NF-κB signaling pathway, a cornerstone of inflammatory processes, is a significant target. Research on indole-3-aldehyde has shown its capacity to inhibit the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines. This inhibition is a crucial mechanism underlying the anti-inflammatory properties observed with certain indole derivatives. Another indole derivative, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), has been noted for its ability to block NF-κB and MAPK signaling, thereby inhibiting tumor growth and angiogenesis.

The Hedgehog (Hh) signaling pathway, vital in embryonic development and implicated in cancer, can also be modulated by indole derivatives. A novel indole compound was found to suppress Hedgehog signaling by repressing the activity of the Smoothened (SMO) protein, highlighting the potential for this class of compounds to interfere with developmental and oncogenic pathways.

| Compound/Analogue | Perturbed Pathway | Observed Effect |

| Indole-3-aldehyde | Aryl Hydrocarbon Receptor (AhR) | Activation, leading to anti-inflammatory effects |

| Indole-3-aldehyde | Nuclear Factor-kappa B (NF-κB) | Inhibition, resulting in decreased pro-inflammatory cytokine production |

| [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol | Mitogen-Activated Protein Kinase (MAPK) & NF-κB | Inhibition, leading to anti-tumor and anti-angiogenic activity |

| Novel Indole Derivative | Hedgehog (Hh) Signaling | Suppression of SMO activity |

Modulation of Endogenous Biological Processes

The influence of this compound analogues extends to the modulation of fundamental endogenous biological processes, most notably inflammatory pathways and neurotransmitter systems.

Inflammatory Pathways

The anti-inflammatory properties of indole compounds are a recurring theme in preclinical research. Indole-3-aldehyde has been shown to significantly reduce the protein levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in colonic tissues of mice with colitis and in lipopolysaccharide (LPS)-stimulated macrophage cells. Similarly, Indole-3-acetic acid has demonstrated anti-inflammatory and anti-oxidative activity in RAW264.7 macrophages by neutralizing free radicals and inducing the expression of heme oxygenase-1 (HO-1), a key anti-inflammatory enzyme.

Neurotransmitter Systems

Certain indole derivatives have been found to impact neurotransmitter systems. For example, the indole-3-carbinol derivative, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), inhibits glutamate release in rat cerebrocortical nerve terminals. This effect is achieved by suppressing P/Q-type Ca2+ channels and the subsequent Ca2+/calmodulin/protein kinase A pathway. This highlights the potential for indole compounds to modulate synaptic transmission and neuronal excitability.

Insights from Preclinical Animal Models

In vivo studies using animal models provide a more holistic understanding of the biological effects of these compounds, encompassing their pharmacodynamics, metabolic fate, and impact on physiological systems.

Pharmacodynamic Evaluations

Pharmacodynamic studies on indole-3-carbinol (I3C), a related indole compound, in a rat model of ischemic stroke have revealed significant neuroprotective properties. Oral administration of I3C led to a reduction in neurological deficits, brain infarction, blood-brain barrier leakage, and brain water content in middle cerebral artery occluded (MCAO) rats. These findings underscore the potential systemic therapeutic effects of indole compounds in complex disease models.

Metabolic Fate and Biotransformation

The metabolism of indole compounds can significantly influence their biological activity. For instance, indole-3-carbinol (I3C) is known to be metabolized into various products, with diindolylmethane (DIM) being a major and biologically active metabolite. Studies have shown that upon oral administration of I3C, higher levels of DIM are observed in the plasma, brain, and cerebrospinal fluid compared to intravenous administration. The metabolic conversion of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is influenced by I3C. In smokers, I3C treatment led to changes in the urinary metabolites of NNK, suggesting an induction of its hepatic metabolism. In hamster lung tissues, the bioactivation of NNK through α-C-hydroxylation is shown to be modulated by cytochrome P-450 monooxygenases.

| Compound | Animal Model | Key Pharmacodynamic/Metabolic Finding |

| Indole-3-carbinol (I3C) | Rat (Ischemic Stroke) | Oral administration reduced neurological deficits and brain damage |

| Indole-3-carbinol (I3C) | Human (Smokers) | Increased hepatic metabolism of the carcinogen NNK |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Hamster | Metabolism modulated by cytochrome P-450 in lung tissue |

Effects on Physiological Biomarkers and Organ Systems

The administration of indole analogues in animal studies has been shown to alter various physiological biomarkers. In studies of colitis, treatment with indole-3-aldehyde led to a significant improvement in gut permeability and a reduction in pro-inflammatory cytokines in the colonic tissues of mice. Furthermore, in a mouse model of psoriasis, topical application of an indole-3-carbinol derivative reduced scaling, erythema, and barrier dysfunction, and restrained the recruitment of neutrophils. These findings demonstrate the tangible effects of indole compounds on organ systems and associated disease markers.

Advanced Analytical Methodologies for 4 1h Indol 3 Yl Butanal Research

Sophisticated Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of the molecular structure and functional groups of 4-(1H-Indol-3-YL)butanal. Advanced spectroscopic techniques offer high resolution and sensitivity, enabling detailed analysis of the compound and its transformation products.

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying metabolites and reaction products of this compound. researchgate.netresearchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an unknown compound. nih.gov

In metabolic studies, researchers can identify potential biotransformation products by searching for masses corresponding to expected metabolic modifications, such as hydroxylation, oxidation, or conjugation. mdpi.com For instance, the oxidation of the butanal side chain to a carboxylic acid would result in a predictable mass shift. Tandem mass spectrometry (HRMS/MS) experiments further aid in structural elucidation by providing characteristic fragmentation patterns of the parent ion, which serve as a "fingerprint" for the molecule and its derivatives. mdpi.com

Table 1: Potential Metabolites of this compound and their Expected Mass Shifts

| Metabolic Reaction | Mass Change | Expected Molecular Formula of Metabolite |

|---|---|---|

| Oxidation (aldehyde to carboxylic acid) | +15.9949 Da | C12H13NO2 |

| Hydroxylation (on indole (B1671886) ring) | +15.9949 Da | C12H13NO2 |

This table is illustrative and shows theoretical mass changes for common metabolic pathways.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure. While one-dimensional (1D) NMR (¹H and ¹³C) is used for basic structural confirmation, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals and for studying the compound's conformation. researchgate.net

For this compound, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between atoms. researchgate.net For instance, a COSY spectrum would show correlations between adjacent protons on the butanal side chain, while an HMBC spectrum would reveal long-range couplings between the indole ring protons and the side-chain carbons.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to study the spatial proximity of atoms, providing insights into the preferred conformation of the flexible butanal side chain relative to the rigid indole ring system. mdpi.com

Table 2: Application of 2D-NMR Techniques for this compound Analysis

| 2D-NMR Experiment | Information Obtained |

|---|---|

| COSY | Reveals proton-proton (¹H-¹H) couplings through bonds, confirming the sequence of protons in the butanal chain. |

| HSQC | Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals. |

| HMBC | Shows correlations between protons and carbons separated by two or three bonds, establishing connectivity across the molecule. |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. montclair.edu These techniques are based on the principle that molecular bonds vibrate at specific frequencies when they absorb energy.

For this compound, the IR spectrum would prominently feature characteristic absorption bands for the N-H stretch of the indole ring (typically around 3400-3300 cm⁻¹), the aromatic C-H stretches, and, most importantly, the strong C=O stretch of the aldehyde group (around 1725 cm⁻¹). acs.orgresearchgate.net The aldehyde C-H stretch typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. docbrown.info

Raman spectroscopy, which is complementary to IR, is particularly sensitive to non-polar bonds and can provide additional information about the indole ring vibrations. documentsdelivered.com Both techniques can be used for reaction monitoring; for example, the disappearance of the aldehyde C=O peak and the appearance of a broad O-H stretch could be used to monitor the reduction of this compound to the corresponding alcohol. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | N-H stretch | ~3350 |

| Aldehyde C-H | C-H stretch | ~2820 and ~2720 |

| Aldehyde C=O | C=O stretch | ~1725 |

Advanced Chromatographic Separation and Detection for Complex Mixtures

Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction matrices or biological samples, and for its precise quantification.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the selective and sensitive quantification of compounds in complex matrices. mdpi.comresearchgate.net This technique combines the powerful separation capabilities of HPLC with the high specificity and sensitivity of tandem mass spectrometry. nih.gov

For trace analysis of this compound, a method operating in Multiple Reaction Monitoring (MRM) mode would be developed. nih.govnih.gov In MRM, the first quadrupole of the mass spectrometer is set to select the protonated molecular ion ([M+H]⁺) of the compound, which is then fragmented in a collision cell. A second quadrupole is then set to detect a specific, characteristic fragment ion. This highly specific transition provides excellent selectivity and allows for quantification even at very low concentrations, minimizing interference from matrix components. researchgate.netmdpi.com This methodology is also ideal for assessing the purity of a sample by detecting and quantifying trace-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. europa.eu While this compound itself may have limited volatility, it can be chemically modified through derivatization to produce a more volatile compound suitable for GC-MS analysis. Common derivatization agents, such as silylating agents (e.g., BSTFA), can react with the aldehyde functional group.

GC-MS is particularly useful for monitoring the progress of chemical reactions. nih.gov For example, during the synthesis of this compound, small aliquots of the reaction mixture can be withdrawn, derivatized if necessary, and injected into the GC-MS to monitor the consumption of starting materials and the formation of the desired product. The mass spectrometer provides definitive identification of the peaks observed in the gas chromatogram. nist.gov

Computational and Theoretical Investigations of 4 1h Indol 3 Yl Butanal

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

No published studies were found that performed quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, on 4-(1H-indol-3-yl)butanal. Consequently, there is no available data for its electronic properties.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

There are no reports on the Frontier Molecular Orbital (FMO) analysis of this compound. This means that the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) have not been calculated. As a result, reactivity indices such as chemical potential, hardness, and electrophilicity for this specific molecule are not available in the scientific literature.

Reaction Pathway Elucidation and Transition State Characterization

The elucidation of reaction pathways and the characterization of transition states involving this compound through computational methods have not been documented.

Molecular Docking and Molecular Dynamics Simulations

No molecular docking or molecular dynamics simulation studies have been published for this compound.

Prediction of Ligand-Protein Interactions and Binding Modes

There is no information available regarding the predicted interactions of this compound with any protein targets or its potential binding modes.

Conformational Analysis and Dynamic Stability Studies

Conformational analysis and dynamic stability studies of this compound have not been reported.

In Silico Screening and Virtual Library Design for Novel Derivatives

There is no evidence of this compound being used as a scaffold for in silico screening or the design of virtual libraries for novel derivatives in the accessible literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. As of this writing, specific QSAR models predicting the biological activity of this compound are not available in peer-reviewed scientific literature. However, the principles of QSAR can be applied to outline a theoretical framework for how such a model could be developed for this and structurally related compounds. This approach would be invaluable in the rational design of novel indole (B1671886) derivatives with desired biological activities.

The development of a robust QSAR model for this compound would begin with the compilation of a dataset of structurally similar indole-3-alkanal derivatives with experimentally determined biological activities against a specific target. The biological activity is typically expressed as the concentration of the compound required to elicit a certain level of response, such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). For modeling purposes, these values are often converted to a logarithmic scale (e.g., pIC50 = -log(IC50)).

The next critical step involves the calculation of molecular descriptors for each compound in the dataset. These descriptors are numerical representations of the chemical and physical properties of the molecules and can be categorized into several classes:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, size, and shape.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include information about its surface area and volume.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment.

Physicochemical Descriptors: These include properties like hydrophobicity (logP) and polarizability.

For this compound, a variety of these descriptors would be calculated to capture the structural features that may influence its biological activity. A hypothetical selection of such descriptors is presented in the interactive data table below.

Interactive Data Table: Hypothetical Molecular Descriptors for this compound

| Descriptor Class | Descriptor Name | Hypothetical Value | Description |

| Constitutional | Molecular Weight | 187.24 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| Constitutional | Number of Heavy Atoms | 14 | The total number of non-hydrogen atoms. |

| Topological | Wiener Index | 258 | A distance-based descriptor reflecting the branching of the molecule. |

| Geometrical | Molecular Surface Area | ~200 Ų | The total surface area of the molecule. |

| Quantum-Chemical | HOMO Energy | -5.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| Quantum-Chemical | LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| Physicochemical | LogP | 2.5 | A measure of the molecule's hydrophobicity. |

Once the molecular descriptors are calculated for all compounds in the dataset, a mathematical model is constructed to correlate these descriptors with the observed biological activity. Multiple Linear Regression (MLR) is a commonly used statistical method for this purpose. The goal is to develop an equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis.

The predictive power and robustness of the developed QSAR model must be rigorously validated. This is typically achieved through internal validation techniques, such as leave-one-out cross-validation, and external validation using a separate test set of compounds that were not used in the model development. A statistically significant and predictive QSAR model can then be used to estimate the biological activity of new, untested compounds based solely on their chemical structure. This allows for the virtual screening of large chemical libraries and the prioritization of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

While a specific QSAR model for this compound is yet to be developed, the established methodologies provide a clear roadmap for future computational studies aimed at predicting its biological activities and guiding the design of more potent and selective indole-based therapeutic agents.

Applications of 4 1h Indol 3 Yl Butanal in Chemical Sciences and Beyond

Strategic Building Block in Complex Organic Synthesis and Chemical Biology

The bifunctional nature of 4-(1H-Indol-3-yl)butanal, possessing both a nucleophilic indole (B1671886) core and an electrophilic aldehyde, positions it as a strategic starting material for the construction of complex molecular architectures.

Precursor for the Total Synthesis of Natural Products and Complex Indole Alkaloids

The indole moiety is a fundamental component of over 4,100 known alkaloids, many of which exhibit significant physiological activities. encyclopedia.pubwikipedia.org Indole alkaloids are found in a variety of natural sources, including plants, fungi, and marine organisms, and have inspired chemists to develop novel synthetic methodologies. encyclopedia.pubnih.govnih.gov

This compound serves as a key precursor for accessing the core structures of various indole alkaloids. The four-carbon chain can be elaborated and cyclized to form additional rings fused to the indole system, a common feature in complex alkaloids. For instance, the aldehyde functionality can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations to extend the carbon skeleton, which can then participate in intramolecular cyclizations to build the polycyclic systems characteristic of alkaloids like strychnine or vinblastine. wikipedia.org The amino acid tryptophan is the biochemical precursor for most indole alkaloids, and synthetic strategies often mimic biosynthetic pathways where indole-containing intermediates are key. wikipedia.orgnih.gov

Scaffold for Combinatorial Library Generation and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.govcam.ac.uk The goal of DOS is to efficiently explore large areas of chemical space to identify novel bioactive compounds. nih.gov The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are frequently used in the generation of combinatorial libraries. nih.govnih.gov

This compound is an ideal scaffold for such synthetic endeavors. The aldehyde group provides a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and skeletal variations. Through multicomponent reactions, where three or more reactants combine in a single step, complex molecules can be rapidly assembled from simple precursors. nih.govresearchgate.net For example, the butanal can react with amines, isocyanides, and carboxylic acids in a Ugi reaction to generate a library of diverse amides. nih.gov This approach enables the creation of large libraries of indole-based compounds with varied stereochemistry and substitution patterns, increasing the probability of discovering molecules with desired biological activities.

Intermediate in the Development of Agrochemicals and Specialty Chemicals

The indole nucleus is not only prevalent in pharmaceuticals but also in agrochemicals. scirp.org Derivatives of indole-3-acetic acid, a related plant hormone, are known to regulate plant growth. Research into synthetic indole derivatives has led to the discovery of compounds with herbicidal and insecticidal properties. nih.govmdpi.com For instance, novel indole-3-carboxylic acid derivatives have been synthesized and evaluated as potential antagonists for transport inhibitor response 1, a key protein in plant hormone signaling. nih.gov

This compound can serve as an intermediate in the synthesis of such agrochemicals. The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(1H-indol-3-yl)butanoic acid, which can then be further modified to produce active compounds. nih.gov Additionally, the butanal itself can be used to synthesize specialty chemicals, such as dyes or polymers, where the indole group can impart unique photophysical or material properties.

Development of Chemical Probes and Biosensors for Research Applications

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. nih.gov Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect chemical substances. nih.gov

Design of Fluorescent Labels and Imaging Agents

Fluorescent labels are essential tools in chemical biology for visualizing and tracking biomolecules within cells and organisms. mdpi.com The indole ring of tryptophan is intrinsically fluorescent, and synthetic indole derivatives are often explored for developing new fluorescent probes. nih.govrsc.org

While this compound itself is not a fluorescent label, it is a crucial precursor for creating them. Its close derivative, 4-(1H-indol-3-yl)butanoic acid, has been used to synthesize fluorescent probes for sigma (σ) receptors, which are of interest as targets in cancer and neurodegenerative diseases. nih.govuniba.it In these designs, the indole butanoic acid core acts as the pharmacophore that binds to the receptor, and a fluorescent tag is attached to it. The butanal's aldehyde group allows for facile conjugation to various fluorophores through reactions like reductive amination with an amine-containing dye. This modular synthesis allows for the creation of a variety of imaging agents with different spectral properties. nih.gov

| Precursor Compound | Target Receptor | Type of Probe | Reference |

| 4-(1H-indol-3-yl)butanoic acid | Sigma (σ) receptors | High-Affinity Fluorescent Probe | nih.govuniba.it |

| Indole-substituted flavonol | Cysteine | Fluorescent Probe & photoCORM | rsc.org |

| 4,5-bis(arylethynyl)-1,2,3-triazoles | Proteins | Fluorescent Label | mdpi.com |

Synthesis of Affinity Probes for Target Engagement and Mechanism Studies

Affinity probes are used to identify and study the interactions between small molecules and their biological targets. These probes often contain a reactive group that can covalently bind to the target protein, allowing for its isolation and identification.

The this compound scaffold is well-suited for the development of affinity probes. The indole-butyl portion can be designed to bind non-covalently to a specific protein target. The aldehyde functionality can then be modified to incorporate a photoreactive group, such as a diazirine or benzophenone, or an electrophilic warhead that can form a covalent bond with nearby amino acid residues upon binding. The synthesis of fluorescent ligands based on the related 4-(1H-indol-3-yl)butanoic acid for sigma (σ) receptors has demonstrated high affinity, which is a prerequisite for a successful affinity probe. nih.govuniba.it These probes are invaluable for target validation and for studying the mechanism of action of bioactive compounds.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific information to generate an article on "this compound" that adheres to the detailed outline provided in the user's request.

Extensive searches for the compound's role in fundamental chemical biology research, specifically concerning the investigation of endogenous metabolic pathways of indole compounds and the understanding of intermolecular interactions within biological systems, did not yield any relevant research findings. The existing literature primarily focuses on the synthesis of various indole derivatives and their broader biological activities, rather than the specific applications requested for this compound as a research tool.

Therefore, to maintain scientific accuracy and strictly adhere to the user's instructions of focusing solely on the specified compound and outline, the requested article cannot be generated at this time due to the lack of available data.

Emerging Research Directions and Future Perspectives for 4 1h Indol 3 Yl Butanal Studies

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

ML algorithms can analyze vast databases of chemical reactions to predict optimal synthetic pathways, reaction conditions, and potential outcomes. iscientific.orgnih.gov This data-driven approach shifts the focus from labor-intensive trial-and-error to creative, targeted problem-solving. iscientific.org For 4-(1H-Indol-3-YL)butanal, these tools could identify novel, more efficient retrosynthetic disconnections or suggest alternative starting materials, potentially reducing the number of steps, improving yield, and minimizing waste. nih.gov Supervised ML models, such as artificial neural networks (ANNs), have already proven effective in classifying genes related to the biosynthesis of complex indole (B1671886) alkaloids, demonstrating the power of these techniques in understanding and manipulating related chemical pathways. nih.gov The integration of AI promises to accelerate the discovery and development of synthetic routes for new and existing indole compounds. iscientific.org

Table 1: Potential Applications of AI/ML in the Synthesis of this compound

| AI/ML Application | Potential Benefit |

|---|---|

| Retrosynthetic Analysis | Proposes novel and efficient synthetic routes from commercially available starting materials. nih.gov |

| Reaction Condition Optimization | Predicts optimal solvents, temperatures, and catalysts to maximize yield and minimize byproducts. |

| Forward Reaction Prediction | Anticipates the products and potential side-reactions of novel chemical transformations. nih.gov |

| Catalyst Discovery | Screens virtual libraries of catalysts to identify new and more effective options for specific synthetic steps. researchgate.net |

Application of Advanced Spectroscopic Techniques for In Situ and Spatially Resolved Analysis

The characterization of this compound and its reaction intermediates relies heavily on spectroscopic methods. Standard techniques for indole derivatives include UV-Visible Spectroscopy, which identifies the characteristic absorption of the indole ring's π-π* transitions, and Infrared (IR) Spectroscopy, which measures the vibrations of specific bonds within the molecule. jinjingchemical.com Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is crucial for elucidating the precise molecular structure and connectivity of atoms. youtube.com

Future research will likely employ more advanced, dynamic spectroscopic methods. The use of in situ monitoring techniques, such as process analytical technology (PAT) using attenuated total reflectance (ATR)-FTIR or Raman spectroscopy, could allow for real-time tracking of reaction kinetics and the formation of intermediates during the synthesis of this compound. This would enable precise control over reaction conditions to optimize yield and purity. Furthermore, spatially resolved techniques like imaging mass spectrometry or confocal Raman microscopy could be used to map the distribution of the compound or its derivatives within materials or on surfaces, providing critical information for materials science applications. A combined approach using UV-photoelectron spectroscopy (UV-PES) with computational modeling can also provide a deep understanding of the electronic structure of indole derivatives, which is essential for designing functional materials. acs.org

Expansion of Biocatalytic Scope and Engineered Enzymes for Specific Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. acs.org The broad substrate flexibility of many natural enzymes, combined with modern protein engineering techniques, opens up new possibilities for modifying indole compounds like this compound. acs.orgchapman.edu

Directed evolution and site-directed mutagenesis can be used to create enzyme variants with enhanced stability, activity, and specificity for non-natural substrates. acs.orgchapman.edu For instance, engineered Indole Prenyltransferase (IPT) enzymes have been developed to alter the structure and hydrophobicity of indole-derived molecules. chapman.edu Similarly, engineered aminotransferases have been used in one-pot biocatalytic processes to synthesize D-tryptophan derivatives from indoles. acs.org This suggests that enzymes could be engineered to perform specific transformations on the this compound scaffold. Such enzymatic reactions could include the stereoselective reduction of the butanal's aldehyde group to an alcohol, specific hydroxylation at various positions on the indole ring, or other functional group interconversions. This approach provides a powerful route to novel derivatives that may be difficult to access through conventional chemistry. mdpi.com

Table 2: Potential Biocatalytic Transformations for this compound

| Target Transformation | Enzyme Class | Potential Outcome |

|---|---|---|

| Aldehyde Reduction | Oxidoreductase (e.g., Alcohol Dehydrogenase) | Synthesis of chiral 4-(1H-indol-3-yl)butan-1-ol |

| Ring Hydroxylation | Monooxygenase (e.g., P450) | Introduction of hydroxyl groups at specific positions on the indole ring |

| Prenylation | Prenyltransferase | Attachment of prenyl groups to enhance hydrophobicity |

Collaborative Research with Structural Biology, Proteomics, and Metabolomics

To fully understand the potential interactions of this compound in complex systems, collaborative research with other life science disciplines is essential. Structural biology, for example, can provide atomic-level insights into how indole derivatives bind to protein targets. As demonstrated with other complex indole-containing molecules, X-ray crystallography can reveal the precise interactions within a binding site, guiding the rational design of new analogues with improved properties. nih.gov

Proteomics offers powerful tools to identify the protein binding partners of small molecules on a proteome-wide scale. nih.gov Techniques such as Drug Affinity Responsive Target Stabilization (DARTS) could be employed to identify proteins that are conformationally stabilized upon binding to this compound or its derivatives, thereby uncovering their cellular targets and potential mechanisms of action. nih.gov

Metabolomics, the large-scale study of small molecules within cells or tissues, can be used to track the metabolic fate of this compound. scholarsportal.info Gut microbiota, for instance, are known to metabolize tryptophan into a variety of indole derivatives. nih.gov Untargeted metabolomics studies could reveal how this compound is processed and what metabolites are formed, providing a comprehensive picture of its biotransformation. scholarsportal.info

Exploration of this compound Derivatives in Advanced Functional Materials (Excluding Biomedical Applications)

The unique electronic properties of the indole ring system make it an attractive scaffold for the development of advanced functional materials. While much research has focused on biomedical applications, there is significant untapped potential in other areas. The indole nucleus is an electron-rich aromatic system, a property that can be harnessed for applications in organic electronics.

Theoretical investigations using Density Functional Theory (DFT) have been used to study the nonlinear optical (NLO) properties of novel indole derivatives, which are important for the development of the optoelectronics and laser technology industries. researchgate.net Derivatives of this compound could be designed and synthesized to serve as building blocks for organic semiconductors, charge-transporting materials in organic light-emitting diodes (OLEDs), or components of dye-sensitized solar cells. The butanal side chain provides a convenient chemical handle for polymerization or for grafting the indole moiety onto other molecular structures or surfaces. Furthermore, the inherent fluorescence of many indole compounds could be exploited to create novel chemosensors or fluorescent probes for detecting specific analytes.

Table 3: Potential Functional Material Applications for this compound Derivatives

| Application Area | Relevant Property of Indole Core | Role of this compound Derivative |

|---|---|---|

| Organic Electronics | Electron-rich π-conjugated system | Building block for organic semiconductors or hole-transport layers. |

| Nonlinear Optics | High molecular hyperpolarizability | Component of materials for optoelectronics and laser technology. researchgate.net |

| Chemosensors | Intrinsic fluorescence, ability to coordinate with analytes | Fluorescent probe that changes emission upon binding a target molecule. |

| Polymer Chemistry | Reactive aldehyde group on side chain | Monomer unit for creating functional polymers with indole side chains. |

常见问题

Q. What are the primary spectroscopic techniques for characterizing 4-(1H-Indol-3-YL)butanal, and how are they applied?

To confirm the structure of this compound, researchers commonly use:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify indole ring protons (δ 6.5–7.8 ppm), aliphatic chain protons (δ 1.5–3.0 ppm), and carbonyl groups (δ ~200 ppm for carbon) .

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch for indole), ~1700 cm⁻¹ (C=O stretch), and 1600–1450 cm⁻¹ (aromatic C=C) are diagnostic .

- Mass Spectrometry (MS) : The molecular ion peak at m/z 202.23 (C₁₂H₁₂NO₂) and fragmentation patterns (e.g., loss of CO or CH₂O groups) confirm the molecular formula .

Q. What synthetic routes are available for preparing this compound and its derivatives?

A cost-effective method involves Fe/HCl-mediated reduction of nitro intermediates followed by cyclization and aromatization (e.g., synthesis of 4-(1H-indol-3-yl)quinoline derivatives) . For analogs like 3-(1H-indol-3-yl)-butan-1-ol, a modified protocol uses imidazolidinone catalysts and aldehydes in chloroform/isopropanol, followed by column chromatography purification .

Q. How can researchers validate the purity of synthesized this compound derivatives?

- High-Performance Liquid Chromatography (HPLC) : Assess stereochemical purity (e.g., >99% enantiomeric excess for alcohol derivatives) .

- Melting Point Analysis : Compare observed values (e.g., 85–190°C for indole-containing solids) with literature data to detect impurities .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in synthetic yields for Fe/HCl-mediated reactions?

Contradictions in Fe/HCl-mediated synthesis (e.g., variable yields in nitro-to-amine reduction) may arise from:

- Reaction Conditions : pH, temperature, and Fe particle size influence reduction efficiency.

- Byproduct Formation : Competing pathways (e.g., over-reduction or polymerization) require optimization via kinetic monitoring (e.g., TLC or in-situ IR) .

- Postulated Mechanisms : Intermediate trapping (e.g., nitroso or hydroxylamine intermediates) can clarify dominant pathways .

Q. What strategies address discrepancies in biological activity data for indole derivatives?

For compounds like 4-(1H-indol-3-yl)-tetrahydropyrimidines, conflicting anti-inflammatory activity (49.5–70.7% vs. ibuprofen’s 86.4%) can be resolved by:

- Structure-Activity Relationship (SAR) Analysis : Modifying substituents (e.g., 4-chlorophenyl vs. 4-methylphenyl) to enhance potency .

- In Vitro/In Vivo Correlation : Validate activity using standardized assays (e.g., carrageenan-induced paw edema) and adjust pharmacokinetic parameters (e.g., bioavailability) .

Q. How can X-ray crystallography elucidate structural anomalies in indole-containing compounds?

Crystal structure data (e.g., triclinic P1 symmetry, unit cell parameters a = 8.18 Å, b = 11.37 Å, c = 12.69 Å) resolve ambiguities in stereochemistry or hydrogen bonding. For example, the dihedral angle between indole and pyrrole rings in analogs like 2-(1H-indol-3-yl)acetonitrile confirms non-planar conformations .

Q. What methodologies optimize the biocatalytic synthesis of this compound derivatives?

Artificial enzymes (e.g., LmrR-based systems) enable enantioselective synthesis of alcohols like 3-(1H-indol-3-yl)-butan-1-ol via:

- Substrate Engineering : Tailoring indole derivatives for enzyme active-site compatibility.

- Reaction Monitoring : Use HRMS and chiral HPLC to track stereochemical outcomes .

Methodological Considerations

Q. How should researchers handle safety concerns during indole derivative synthesis?

Q. What computational tools predict the nonlinear optical (NLO) properties of indole hybrids?

For hybrids like (Z)-3-((4-((4-((E)-((1H-indol-3-yl)methylene)amino)phenyl)sulfonyl)phenyl)imino)indolin-2-one:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。